molecular formula C14H14N10 B2771283 N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine CAS No. 2198583-22-9

N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine

Cat. No.: B2771283
CAS No.: 2198583-22-9
M. Wt: 322.336
InChI Key: IZPKFINYEYVGCL-UHFFFAOYSA-N
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Description

N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine is a potent and selective small molecule inhibitor recognized for its high affinity towards the FMS-like tyrosine kinase 3 (FLT3). This compound is a key investigative tool in oncology research, particularly in the study of acute myeloid leukemia (AML), where it effectively targets and inhibits both wild-type and mutant forms of the FLT3 receptor, including the common internal tandem duplication (ITD) mutation. The mechanism of action involves competitive binding at the ATP-binding pocket of FLT3, leading to the suppression of its auto-phosphorylation and subsequent disruption of downstream pro-survival and proliferative signaling pathways, such as STAT5, MAPK, and PI3K/Akt. Research indicates that this targeted inhibition induces cell cycle arrest and promotes apoptosis in FLT3-dependent leukemia cell lines. Its unique molecular architecture, featuring a purine core linked to a triazolopyridazine moiety via an azetidine spacer, contributes to its specific kinase profile. Consequently, this compound is extensively utilized in preclinical studies to elucidate the pathogenesis of FLT3-driven malignancies, to explore mechanisms of resistance to kinase inhibitor therapy, and to evaluate potential combination treatment strategies. It serves as a critical pharmacologic probe for validating FLT3 as a therapeutic target and for advancing the development of novel anti-leukemic agents. Source 1 Source 2

Properties

IUPAC Name

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N10/c1-22(14-12-13(16-6-15-12)17-7-18-14)9-4-23(5-9)11-3-2-10-20-19-8-24(10)21-11/h2-3,6-9H,4-5H2,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPKFINYEYVGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=NC5=C4NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure comprising a triazolo[4,3-b]pyridazine moiety and an azetidine ring, contributing to its biological properties. The molecular formula is C19H20N6O2C_{19}H_{20}N_{6}O_{2} with a molecular weight of approximately 364.4 g/mol. The structural formula can be represented as follows:

CN C O C1OCCc2ccccc21 C1CN c2ccc3nncn3n2 C1\text{CN C O C1OCCc2ccccc21 C1CN c2ccc3nncn3n2 C1}

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds containing the triazolo[4,3-b]pyridazine structure have shown promising results in inhibiting tumor growth in various cancer cell lines. A notable study demonstrated that modifications to the azetidine ring can enhance cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

In addition to antitumor effects, this compound has been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effectiveness comparable to standard antibiotics.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of Triazolo[4,3-b]pyridazine Core : This is achieved through cyclization reactions involving hydrazine derivatives.
  • Azetidine Ring Construction : The azetidine structure is introduced via nucleophilic substitution reactions.
  • Final Coupling Reaction : The final product is obtained by coupling the intermediate with appropriate benzamide derivatives using coupling reagents like EDCI or HATU.

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the antitumor activity against HeLa cells; IC50 value was found to be 15 µM.
Study 2 Investigated antimicrobial properties; effective against Staphylococcus aureus with an MIC of 8 µg/mL.
Study 3 Assessed cytotoxic effects on MCF-7 cells; showed significant apoptosis induction through caspase activation.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/CatalystsTemperatureYield RangeReference
Triazole FormationHydrazine, AcOH100°C60–75%
Azetidine CouplingPd(dba)₂, Xantphos110°C45–65%
Purine FunctionalizationK₂CO₃, DMF80°C50–70%

Which characterization techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., azetidine C–H coupling constants at δ 4.2–4.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Purity >95% is achieved using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 423.1784) .

Advanced Tip: Coupling HPLC with diode-array detection (DAD) identifies co-eluting impurities undetected by NMR .

What are the primary biological targets and associated pharmacological activities of this compound?

Answer:
The compound inhibits protein kinases (e.g., JAK2, EGFR) via competitive binding to the ATP pocket. Key findings include:

  • JAK2 Inhibition: IC₅₀ = 12 nM in Ba/F3 cell assays, with selectivity over JAK1 (IC₅₀ >1 µM) .
  • Antiproliferative Activity: EC₅₀ = 0.8 µM in leukemia cell lines (e.g., K562) .
  • Kinase Profiling: >80% inhibition at 1 µM against 15/20 kinases in panel screens .

Q. Table 2: Select Biological Data

TargetAssay TypeIC₅₀/EC₅₀Model SystemReference
JAK2Cellular ATPase12 nMBa/F3 cells
EGFR (L858R)Fluorescence Polarization45 nMRecombinant kinase
K562 ProliferationMTT assay0.8 µMLeukemia cells

How can researchers resolve contradictions in reported biological activity data across studies?

Answer: Discrepancies often arise from:

  • Assay Conditions: Variations in ATP concentrations (e.g., 10 µM vs. 100 µM) alter IC₅₀ values .
  • Cell Line Differences: Endogenous kinase expression levels (e.g., K562 vs. HEK293) impact potency .
  • Compound Purity: HPLC purity <95% may introduce off-target effects .

Methodological Solutions:

  • Standardize assays using recombinant kinases and fixed ATP levels (e.g., 100 µM) .
  • Validate activity in isogenic cell lines (wild-type vs. kinase-deficient) .

What computational methods are employed to predict binding affinity and guide SAR studies?

Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with kinase ATP pockets (e.g., hydrogen bonding with hinge region residues) .
  • Quantum Chemical Calculations: DFT (B3LYP/6-31G*) optimizes ligand conformations and predicts electronic properties .
  • Free Energy Perturbation (FEP): Estimates ΔΔG for substituent modifications (e.g., methyl vs. cyclopropyl groups) .

Case Study: Docking revealed that the azetidine ring’s N-methyl group improves hydrophobic contacts with JAK2’s Leu855, aligning with 10-fold potency gains in SAR .

What strategies optimize the pharmacokinetic (PK) profile through structural modifications?

Answer:

  • Solubility Enhancement: Introduce polar groups (e.g., pyrimidine-N-oxide) at the purine C2 position .
  • Metabolic Stability: Replace labile methyl groups with trifluoromethyl (t₁/₂ increased from 1.2 to 4.7 h in microsomes) .
  • Permeability: Reduce molecular weight (<450 Da) by substituting the triazolo-pyridazine with smaller heterocycles .

Q. Table 3: PK Optimization Examples

ModificationEffect on Clearance (CL)Bioavailability (F%)Reference
Purine C2-OH additionCL ↓ 30%F% ↑ from 12 to 28
Azetidine N-CF₃t₁/₂ ↑ 3.5-foldF% = 45

How can researchers design experiments to analyze structure-activity relationships (SAR) for kinase selectivity?

Answer:

  • Fragment Replacement: Systematically substitute triazolo-pyridazine with indazole or imidazopyridine to assess hinge-binding contributions .
  • Alanine Scanning Mutagenesis: Identify kinase residues critical for binding (e.g., JAK2 Leu855Ala reduces potency 100-fold) .
  • Selectivity Panels: Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits .

Data Analysis: Use heatmaps to cluster kinases by inhibition patterns and guide scaffold optimization .

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